N-benzyl-2-(1-benzyl-1H-indol-3-yl)acetamide
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Overview
Description
N-benzyl-2-(1-benzyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1-benzyl-1H-indol-3-yl)acetamide typically involves the reaction of 1-benzyl-1H-indole-3-carboxaldehyde with benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1-benzyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-benzyl-2-(1-benzyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-2-(1-benzyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-nitro-1H-imidazole-1-acetamide: Used as a reference drug for antiprotozoal activity.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with potential therapeutic applications.
Uniqueness
N-benzyl-2-(1-benzyl-1H-indol-3-yl)acetamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
CAS No. |
56999-30-5 |
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Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-benzyl-2-(1-benzylindol-3-yl)acetamide |
InChI |
InChI=1S/C24H22N2O/c27-24(25-16-19-9-3-1-4-10-19)15-21-18-26(17-20-11-5-2-6-12-20)23-14-8-7-13-22(21)23/h1-14,18H,15-17H2,(H,25,27) |
InChI Key |
MIIZGEJCQVKRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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